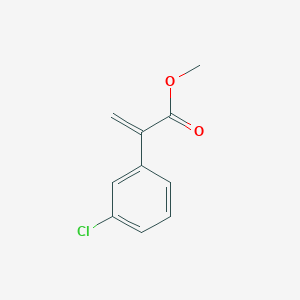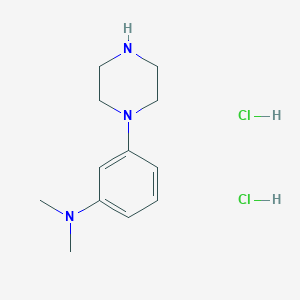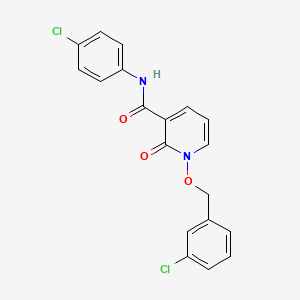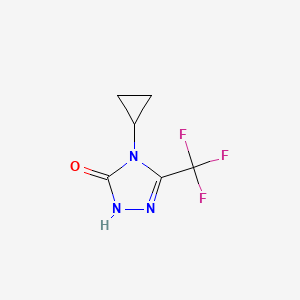
Methyl 2-(3-chlorophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-chlorophenyl)acrylate is a chemical compound that is related to various acrylate derivatives synthesized for different applications, including herbicides, polymers, and pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, properties, and applications, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of acrylate derivatives often involves the reaction of different aromatic or heteroaromatic halides with acrylates. For instance, the synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates as herbicidal inhibitors involves the introduction of a suitable group at the 3-position of acrylate for high activity . Similarly, the synthesis of this compound would likely involve the reaction of 3-chlorophenyl halide with an acrylate precursor under suitable conditions.
Molecular Structure Analysis
The molecular structure of acrylate derivatives is crucial for their properties and applications. For example, the crystal structure of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate has been determined, showing that weak intermolecular interactions play a role in the packing of the molecules in the crystal structure . The molecular structure and conformation of methyl acrylate have been studied using gas electron diffraction and ab initio calculations, revealing the existence of s-cis and s-trans conformers . These studies highlight the importance of molecular structure in the properties of acrylate derivatives.
Chemical Reactions Analysis
Acrylate derivatives can undergo various chemical reactions, including polymerization and copolymerization. For example, methyl acrylate can be copolymerized with other monomers to produce copolymers with specific properties . The reactivity of acrylate derivatives in radical copolymerization can be higher than that of other monomers, such as methyl methacrylate . Phosphorus derivatives of methyl 2-(chloromethyl)acrylate have been prepared and studied for their polymerization characteristics . These reactions are essential for the development of materials with tailored properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylate derivatives are influenced by their molecular structure and composition. The thermal properties of copolymers of methyl acrylate with other monomers have been characterized, showing that the composition can affect the thermal stability . The copolymerization of 4-chlorophenyl acrylate with methyl acrylate has been studied, and the resulting polymers have been characterized for their potential applications in the leather industry . These studies demonstrate the versatility of acrylate derivatives in various applications due to their tunable properties.
科学的研究の応用
Polymerization and Material Properties :
- Moszner et al. (2003) conducted a study on the radical homopolymerization of methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, which is a derivative of Methyl 2-(3-chlorophenyl)acrylate, demonstrating its potential in producing polymers with high glass transition temperatures. This suggests its utility in creating materials with specific thermal properties (Moszner et al., 2003).
- Thamizharasi et al. (1999) explored the copolymerization of 4-Chlorophenyl acrylate with methyl acrylate for applications in the leather industry. This research highlights the importance of these compounds in developing specific industrial materials (Thamizharasi et al., 1999).
Corrosion Inhibition :
- Baskar et al. (2014) synthesized photo-cross-linkable polymers, including derivatives of this compound, which exhibited significant inhibition of mild steel corrosion in hydrochloric acid. This indicates its potential as a corrosion inhibitor in industrial applications (Baskar et al., 2014).
Stabilization of Polymers :
- Studies by Yachigo et al. (1993) on various stabilizers, including phenyl acrylate derivatives, have shown that these compounds can effectively stabilize polymers against thermal degradation. This is particularly useful in maintaining polymer integrity under challenging conditions (Yachigo et al., 1993).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 2-(3-chlorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-6H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIWHBWGBRQLQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[1-(3-methoxyphenyl)-2-imidazolyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2551413.png)

![Methyl 4-(3-chlorophenyl)-2-oxo-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2551415.png)
![2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/no-structure.png)



![Methyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2551427.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2551428.png)
![(1S,5R)-2-Azabicyclo[3.3.1]nonane;hydrochloride](/img/structure/B2551431.png)
![N-(1-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2551432.png)
![2-[cyano(3-ethylphenyl)amino]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2551433.png)
